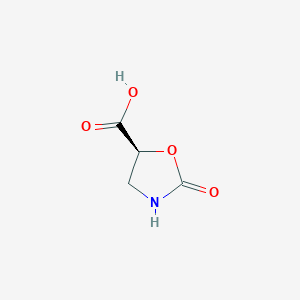

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Übersicht

Beschreibung

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions to form the oxazolidine ring . Another approach involves the use of N-sulfinimines derived from glyceraldehyde acetonide, which undergo stereoselective addition reactions to form the desired oxazolidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticoagulant Properties

One of the most notable applications of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its role as a potential anticoagulant. Research has identified oxazolidinone derivatives as effective inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. For instance, BAY 59-7939, derived from this class of compounds, has shown promising results in clinical trials for the prevention and treatment of thromboembolic diseases such as myocardial infarction and stroke .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies have demonstrated that derivatives of oxazolidine compounds can inhibit bacterial growth by targeting ribosomal protein synthesis, making them potential candidates for new antibiotic therapies .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound derivatives. Research involving various analogs has shown significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). For example, a study indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique oxazolidine structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities. The compound can be utilized in the synthesis of other heterocyclic compounds, which are important in drug discovery .

Data Table: Summary of Applications

Case Studies

- BAY 59-7939 Development : This compound was developed as an oral anticoagulant with high potency and selectivity for FXa. Its clinical trials have shown promising results in reducing thromboembolic events without significant bleeding risks .

- Antimicrobial Efficacy : A study evaluated various oxazolidine derivatives against clinically relevant pathogens. The results indicated that some compounds exhibited potent activity against resistant strains, highlighting their potential as new antibiotic agents .

- Anticancer Activity Assessment : Research on the cytotoxic effects of oxazolidine derivatives demonstrated their ability to induce apoptosis in cancer cells while maintaining low toxicity to normal cells, suggesting their viability as therapeutic agents in oncology .

Wirkmechanismus

The mechanism of action of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include the formation of hydrogen bonds and coordination with metal ions, which stabilize the compound-target interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their oxidation state and functional groups.

Isoxazoles: Similar five-membered heterocycles containing nitrogen and oxygen but with different ring connectivity.

Thiazoles: Heterocycles with sulfur instead of oxygen in the ring structure.

Uniqueness

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique oxazolidine structure characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 145.09 g/mol. The presence of the carboxylic acid group at the 5-position enhances its solubility and reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxazolidine ring facilitates hydrogen bonding and other non-covalent interactions that are crucial for its pharmacological effects. Notably, this compound has been identified as an inhibitor of voltage-gated sodium channels, particularly Na v 1.8, which is implicated in pain signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays revealed that certain derivatives significantly reduced cell viability while exhibiting low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Toxicity to Non-Cancerous Cells |

|---|---|---|---|

| Compound A | A549 | 10 | Low |

| Compound B | HCT116 | 15 | Moderate |

| Compound C | MCF7 | 12 | Low |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. Studies indicate effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the compound's ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | MRSA | 8 µg/mL |

| Compound E | E. coli | 16 µg/mL |

| Compound F | Klebsiella pneumoniae | 32 µg/mL |

Case Study 1: Pain Management

In a study focusing on neuropathic pain models, this compound was evaluated for its analgesic properties. The results indicated that the compound effectively reduced pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Anticancer Research

Another investigation assessed the efficacy of various derivatives in treating lung cancer. The study utilized an A549 xenograft model to evaluate tumor growth inhibition. Results demonstrated that specific oxazolidine derivatives significantly suppressed tumor growth compared to controls, highlighting their potential in cancer therapy .

Eigenschaften

IUPAC Name |

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZGBLSWNNLFL-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.